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molecular formula C11H10N2O3S B8293361 7-Acetamino-4-acetoxy-1,2-benzisothiazole

7-Acetamino-4-acetoxy-1,2-benzisothiazole

Cat. No. B8293361
M. Wt: 250.28 g/mol
InChI Key: IXBJIYSUBYQCNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04189433

Procedure details

This reduction is as a rule carried out under atmospheric pressure or in a closed vessel under superatmospheric pressure, with or without simultaneous heating. The reaction may be carried out in the presence of a diluent or solvent, for example, a lower alcohol, e.g. methanol, ethanol or preferably propanol, or in the acid required for the reduction, preferably in acetic acid, or in the acylating reaction medium of acetic acid and acetic anhydride, described above, in which 7-acetamino-4-acetoxy-1,2-benzisothiazole is obtained. 7-Acetamino-4-acetoxy-1,2-benzisothiazole can subsequently be deacylated in the above manner to give 7-amino-4-hydroxy-1,2-benzisothiazole.
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CO.C(O)C.C(OC(=O)C)(=O)C.[NH:13]([C:17]1[C:25]2[S:24][N:23]=[CH:22][C:21]=2[C:20]([O:26]C(=O)C)=[CH:19][CH:18]=1)C(C)=O>C(O)(=O)C.C(O)CC>[NH2:13][C:17]1[C:25]2[S:24][N:23]=[CH:22][C:21]=2[C:20]([OH:26])=[CH:19][CH:18]=1

Inputs

Step One
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(C=2C=NSC21)OC(C)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C(=O)C)C1=CC=C(C=2C=NSC21)OC(C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
carried out under atmospheric pressure or in a closed vessel under superatmospheric pressure
CUSTOM
Type
CUSTOM
Details
The reaction
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=2C=NSC21)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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